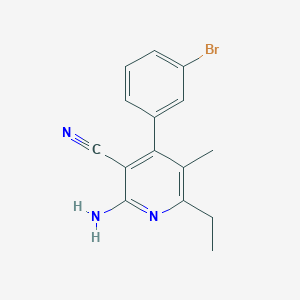

2-(4-bromophenyl)-N-(2-chlorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-bromophenyl)-N-(2-chlorophenyl)acetamide is a chemical compound that belongs to the class of organic compounds known as acetamides. It involves the functional groups of bromophenyl and chlorophenyl attached to an acetamide moiety. This compound, like its analogs, is of interest in various fields of chemical research due to its structural features and potential applications.

Synthesis Analysis

The synthesis of similar compounds typically involves acylation reactions where an amine reacts with an acyl chloride or anhydride to form the acetamide. Reagents and conditions vary depending on the specific substituents and the desired product's purity and yield.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-bromophenyl)-N-(2-chlorophenyl)acetamide has been elucidated using X-ray crystallography. These studies reveal how halogen atoms influence the molecular conformation through intramolecular and intermolecular interactions, including hydrogen bonding and halogen bonding, which affect the overall molecular geometry and stability.

Chemical Reactions and Properties

Chemical reactions involving this class of compounds often include nucleophilic substitution, where the halogen acts as a leaving group, and further functionalization of the acetamide moiety. The presence of electron-withdrawing groups such as halogens can significantly affect the compound's reactivity.

Physical Properties Analysis

The physical properties, including melting points, boiling points, and solubility, are influenced by the molecular structure. Halogenated acetamides generally have higher melting and boiling points due to increased molecular weight and stronger intermolecular forces compared to their non-halogenated counterparts.

Chemical Properties Analysis

The chemical properties of halogenated acetamides like 2-(4-bromophenyl)-N-(2-chlorophenyl)acetamide are characterized by their reactivity towards nucleophilic and electrophilic agents. The electronic effects of the halogen substituents play a crucial role in determining the sites and rates of these reactions.

For references, please consult the following studies on similar compounds which provide insights into the aspects mentioned:

- Crystal structures analysis (Narayana et al., 2016).

- Chemical properties and synthesis (Jansukra et al., 2021).

- Molecular structure and intermolecular interactions analysis (Praveen et al., 2013).

Wirkmechanismus

Mode of Action

The mode of action of 2-(4-bromophenyl)-N-(2-chlorophenyl)acetamide involves its interaction with its targets, leading to changes at the molecular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-bromophenyl)-N-(2-chlorophenyl)acetamide .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-N-(2-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrClNO/c15-11-7-5-10(6-8-11)9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWJBEHSIQKBGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenyl)-N-(2-chlorophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810262.png)

![N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5810268.png)

![N-[2-(4-fluorophenyl)ethyl]-2-phenoxybenzamide](/img/structure/B5810297.png)

![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5810303.png)

![2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5810329.png)

![7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5810336.png)

![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810347.png)